molecular formula C14H19NO B1634736 4-Methyl-1-(3-methylbenzoyl)piperidine

4-Methyl-1-(3-methylbenzoyl)piperidine

Cat. No.: B1634736
M. Wt: 217.31 g/mol
InChI Key: HIWIWBZYRVUYPQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylbenzoyl)piperidine is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(3-methylbenzoyl)piperidine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.

Key Findings:

  • Pharmaceutical Intermediate: The compound is explored for its potential therapeutic properties, particularly in developing drugs targeting central nervous system disorders due to its piperidine core, which is known for neuroactive properties .

Biological Research

This compound has been utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to act as a molecular probe makes it valuable for investigating cellular pathways.

Case Studies:

  • Enzyme Inhibition Studies: Research has shown that derivatives of piperidine compounds can inhibit specific enzymes relevant to disease pathways, such as proteases involved in viral replication .
StudyTargetResult
Inhibition of M proSARS-CoV-2Moderate inhibitory activity observed
Antiproliferative ActivityCancer Cell LinesIC50 values ranging from 19.9 to 75.3 µM

Material Science

The compound's stability and reactivity allow it to be used in developing new materials, including polymers and coatings. Its structural characteristics can lead to enhanced performance in various applications.

Applications:

  • Polymer Development: Utilized as a monomer or additive to improve the mechanical properties of polymers.
  • Coatings: Its chemical stability makes it suitable for protective coatings in industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(3-methylbenzoyl)piperidine, and how can yield be optimized?

  • Answer : Multi-step synthesis routes often involve coupling reactions (e.g., benzoylation of piperidine derivatives) under controlled conditions. Key steps include the use of anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts to enhance acylation efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products . Optimizing reaction time and temperature (e.g., reflux at 80°C for 12 hours) can improve yields up to 70–85% .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming molecular structure. Discrepancies in NMR data (e.g., unexpected splitting patterns) may indicate stereochemical impurities, requiring additional chiral HPLC analysis .

Q. How can researchers ensure stereochemical purity during synthesis?

  • Answer : Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) can enforce stereochemical control. For example, highlights the use of (S)-1,3-dimethyl-4-piperidone as a chiral precursor in related syntheses. Polarimetry or X-ray crystallography can validate enantiomeric excess .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Answer : Divergent results (e.g., antimicrobial vs. anti-inflammatory activity) may arise from assay variability or structural modifications. Researchers should standardize in vitro models (e.g., MIC assays for antimicrobial activity) and perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., using AutoDock Vina) can simulate interactions with target enzymes (e.g., CYP450 isoforms). demonstrates how sulfonyl and methoxy groups influence solubility and metabolic stability .

Q. What experimental designs minimize byproduct formation during piperidine functionalization?

  • Answer : Kinetic studies (e.g., monitoring reaction progress via TLC) and adjusting stoichiometric ratios of reactants (e.g., limiting excess benzoyl chloride) reduce side reactions. emphasizes quenching reactive intermediates (e.g., with aqueous NaHCO₃) to prevent polymerization .

Q. How do solvent polarity and temperature affect the stability of this compound intermediates?

  • Answer : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates during benzoylation, while low temperatures (−20°C) mitigate decomposition of sensitive intermediates like enolates. details solvent selection for piperidine acylation .

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Answer : Rodent models (e.g., forced swim test for antidepressant activity) or zebrafish assays can assess CNS penetration and behavioral effects. Piperidine derivatives often exhibit BBB permeability, as noted in for similar compounds .

Q. Methodological Challenges

Q. How can researchers resolve discrepancies in chromatographic purity assessments?

  • Answer : Cross-validate HPLC results with orthogonal techniques like GC-MS or capillary electrophoresis. Adjusting mobile phase composition (e.g., acetonitrile:water gradients) improves peak resolution for polar impurities .

Q. What approaches enhance target selectivity in drug design using this scaffold?

  • Answer : Fragment-based drug design (FBDD) or covalent docking can optimize interactions with specific binding pockets. highlights modifying the 3-methylbenzoyl group to reduce off-target binding to adrenergic receptors .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(3-methylphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO/c1-11-6-8-15(9-7-11)14(16)13-5-3-4-12(2)10-13/h3-5,10-11H,6-9H2,1-2H3

InChI Key

HIWIWBZYRVUYPQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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